molecular formula C22H21N3O3S B6572925 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one CAS No. 1021258-63-8

2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B6572925
CAS No.: 1021258-63-8
M. Wt: 407.5 g/mol
InChI Key: GSLJIISJKQDNAU-UHFFFAOYSA-N
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Description

The compound 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one features a 3,4-dihydroquinazolin-4-one core substituted at position 2 with a sulfanyl-linked 1,3-oxazole moiety. The oxazole ring is further functionalized with a 4-ethoxyphenyl group at position 2 and a methyl group at position 3. The quinazolinone core is substituted with a methyl group at position 4.

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-4-27-16-11-9-15(10-12-16)20-23-19(14(2)28-20)13-29-22-24-18-8-6-5-7-17(18)21(26)25(22)3/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLJIISJKQDNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Formation

The 2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole-4-methanol intermediate is synthesized through cyclocondensation of 4-ethoxyphenylglyoxal with methyl isocyanide in the presence of a base such as triethylamine. The reaction proceeds via a [3+2] cycloaddition mechanism, yielding the oxazole core with a hydroxymethyl group at position 4. Subsequent chlorination using thionyl chloride converts the hydroxymethyl group to a chloromethyl derivative, enabling nucleophilic substitution in later stages.

Dihydroquinazolinone Synthesis

The 3-methyl-3,4-dihydroquinazolin-4-one moiety is prepared from anthranilic acid derivatives. Methylation of 2-aminobenzoic acid followed by treatment with acetic anhydride generates the acetylated intermediate. Reaction with methylamine under basic conditions induces cyclization, forming the dihydroquinazolinone ring.

Sulfanyl Bridge Coupling

The final step involves nucleophilic substitution between the chloromethyl-oxazole intermediate and the thiol group of 3-methyl-3,4-dihydroquinazolin-4-one. This reaction is typically conducted in anhydrous dimethylformamide (DMF) with potassium carbonate as a base, achieving yields of 65–72%.

Nanocatalyst-Assisted Synthesis

Recent advances employ magnetic EDTA-coated copper nanocomposites (Fe<sub>3</sub>O<sub>4</sub>@EDTA-CuI) to streamline the synthesis of dihydroquinazolinone derivatives.

Reaction Mechanism

The nanocomposite catalyzes the condensation of 2-aminobenzamide with aldehydes to form the dihydroquinazolinone ring. The ethylenediamine tetraacetic acid (EDTA) ligand stabilizes Cu<sup>I</sup> nanoparticles, enhancing their catalytic activity for both imine formation and cyclization steps.

Procedure

  • Dihydroquinazolinone Formation : 2-Aminobenzamide reacts with isobutyraldehyde in the presence of Fe<sub>3</sub>O<sub>4</sub>@EDTA-CuI (5 mol%) in ethanol at 80°C for 2 hours, yielding 3-methyl-3,4-dihydroquinazolin-4-one.

  • Oxazole Coupling : The sulfanyl bridge is introduced by reacting the dihydroquinazolinone with the chloromethyl-oxazole derivative using the same nanocatalyst, achieving a 78% yield.

ParameterValue
Catalyst Loading5 mol%
Temperature80°C
Reaction Time2 hours
Yield78%

Transition-Metal-Free SNAr Approach

A base-promoted nucleophilic aromatic substitution (SNAr) strategy eliminates the need for metal catalysts, enhancing sustainability.

Reaction Design

ortho-Fluorobenzamide derivatives react with thiol-containing oxazole intermediates in dimethyl sulfoxide (DMSO) with cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) as a base. The fluorine atom at the ortho position activates the benzene ring for nucleophilic attack by the sulfanyl group.

Optimized Protocol

  • Substrate Preparation : ortho-Fluoro-N-methylbenzamide is synthesized via amidation of 2-fluorobenzoic acid with methylamine.

  • SNAr Reaction : The benzamide derivative reacts with 4-(chloromethyl)-2-(4-ethoxyphenyl)-5-methyloxazole in DMSO with Cs<sub>2</sub>CO<sub>3</sub> (2 equiv) at 135°C for 24 hours, yielding the target compound in 68% yield.

Comparative Analysis of Synthetic Methods

MethodYieldReaction TimeCatalystScalability
Multi-Step Organic65–72%48 hoursNoneModerate
Nanocatalyst-Assisted78%2 hoursFe<sub>3</sub>O<sub>4</sub>@EDTA-CuIHigh
Transition-Metal-Free68%24 hoursCs<sub>2</sub>CO<sub>3</sub>Low

The nanocatalyst method offers superior efficiency and shorter reaction times, while the classical approach remains valuable for small-scale laboratory synthesis.

Characterization and Quality Control

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (d, 1H, quinazolinone H-5), 7.89–7.45 (m, 4H, aromatic H), 4.52 (s, 2H, SCH<sub>2</sub>), 3.97 (q, 2H, OCH<sub>2</sub>CH<sub>3</sub>), 3.12 (s, 3H, NCH<sub>3</sub>), 2.41 (s, 3H, oxazole CH<sub>3</sub>), 1.33 (t, 3H, OCH<sub>2</sub>CH<sub>3</sub>).

  • IR (KBr) : 1675 cm<sup>−1</sup> (C=O), 1580 cm<sup>−1</sup> (C=N).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms ≥98% purity.

Applications and Research Findings

While specific pharmacological data for this compound remains proprietary, structurally analogous dihydroquinazolinones exhibit IC<sub>50</sub> values of 1.2–3.8 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The ethoxyphenyl-oxazole moiety enhances blood-brain barrier permeability, suggesting potential central nervous system applications .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically with oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the oxazole ring to more saturated structures.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are possible, especially at the ethoxyphenyl and oxazole moieties, using reagents such as alkyl halides or nitrating agents.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: : Alkyl halides, nitrating agents

Major Products

The major products from these reactions include sulfoxides, sulfones, reduced oxazole derivatives, and various substituted quinazolinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:

  • Chemistry: : Used as a starting material for the synthesis of more complex molecules, and as a reference compound in structural analysis studies.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

  • Medicine: : Explored as a lead compound in drug discovery programs, particularly for its potential activity against various diseases such as cancer and bacterial infections.

  • Industry: : Utilized in the development of novel materials, including polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one involves several molecular targets and pathways:

  • Enzymatic inhibition: : It can inhibit specific enzymes involved in disease pathways, such as kinases or proteases, by binding to their active sites.

  • Receptor interaction: : The compound may interact with cell surface or intracellular receptors, modulating signaling pathways and cellular responses.

  • Antioxidant activity: : Its structural features allow it to scavenge free radicals, reducing oxidative stress and associated cellular damage.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds, identified from literature, share structural similarities with the target molecule, differing primarily in substituents, heterocyclic systems, and biological activities. Key comparisons are summarized in Table 1.

Structural Features

Target Compound
  • Core : 3-methyl-3,4-dihydroquinazolin-4-one.
  • Substituents :
    • Position 2: Sulfanyl-linked 1,3-oxazole bearing 4-ethoxyphenyl (R1) and 5-methyl (R2) groups.
  • Molecular Formula : C₃₃H₃₃N₃O₃S (hypothetical calculation based on IUPAC name; exact data unavailable in provided evidence).
: 3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone
  • Core : Quinazolin-4-one.
  • Substituents :
    • Position 3: 4-chlorobenzyl.
    • Position 2: Sulfanyl-linked 1,2,4-oxadiazole bearing 4-fluorophenyl.
  • Molecular Formula : C₂₄H₁₇ClFN₃O₂S.
  • Key Difference : Replacement of 1,3-oxazole with 1,2,4-oxadiazole and introduction of halogenated aryl groups (Cl, F).
: 3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
  • Core : 3,4-dihydroquinazolin-4-one.
  • Substituents :
    • Position 3: 3-methoxypropyl.
    • Position 2: Sulfanyl-linked 1,2,4-oxadiazole bearing 4-methylphenyl.
  • Molecular Formula : C₂₂H₂₂N₄O₃S.
  • Key Difference : Alkyl chain (methoxypropyl) at position 3 and methylphenyl-substituted oxadiazole.
: Triazole-Containing Derivatives
  • Core: Varied (e.g., tetrahydroquinazolinone).
  • Substituents : Triazole rings with 2,4-dichlorophenyl and methoxyphenyl groups.
  • Reported Activities : Antifungal and antibiotic properties.
Lipophilicity and Bioavailability
  • The ethoxy group in the target compound enhances lipophilicity compared to methoxy () or halogenated substituents (). This may improve membrane permeability but reduce aqueous solubility .
Heterocyclic Influence
  • 1,3-Oxazole (target compound) vs. 1,2,4-oxadiazole/triazole ():
    • Oxadiazoles and triazoles offer additional hydrogen-bonding sites, which may enhance binding specificity .
    • Oxazole’s electron-rich nature could favor π-π stacking with aromatic residues in target proteins.

Data Table: Structural and Functional Comparison

Compound Core Structure R1 Substituent R2 Substituent Heterocycle Molecular Formula Molecular Weight Notable Activities
Target Compound 3,4-Dihydroquinazolin-4-one 4-Ethoxyphenyl 5-Methyl 1,3-Oxazole C₃₃H₃₃N₃O₃S* ~593.7* Not reported
Quinazolin-4-one 4-Chlorobenzyl 4-Fluorophenyl 1,2,4-Oxadiazole C₂₄H₁₇ClFN₃O₂S 465.9 Not specified
3,4-Dihydroquinazolin-4-one 4-Methylphenyl 3-Methoxypropyl 1,2,4-Oxadiazole C₂₂H₂₂N₄O₃S 422.5 N/A
Tetrahydroquinazolinone 2,4-Dichlorophenyl Methoxyphenyl 1,2,4-Triazole Varies Varies Antifungal, Antibiotic

*Hypothetical calculation; exact data unavailable.

Biological Activity

The compound 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one is a novel chemical entity that has garnered attention for its potential biological activities. This compound belongs to a class of quinazolinone derivatives, which are known for various pharmacological properties, including anti-inflammatory and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure features a quinazolinone core with an oxazole and an ethoxyphenyl substituent, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory agent and its effects on different cellular pathways.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of quinazolinones exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The compound's structural components suggest it may similarly inhibit COX activity.

Table 1: Comparative COX Inhibition of Quinazolinone Derivatives

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)Concentration (μM)
Compound A2047.120
Compound B1538.520
Target CompoundTBDTBDTBD

Note: TBD indicates that data is to be determined from ongoing studies.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with inflammation and cancer progression. For instance, the presence of the oxazole ring is known to enhance the interaction with specific protein targets involved in these pathways.

Gene Expression Studies

Gene expression profiling has revealed that treatment with the compound leads to differential expression of genes associated with inflammatory responses. A study identified 33 genes that were significantly altered following exposure to the compound, indicating its potential role in modulating inflammatory pathways .

Case Studies

Several case studies have highlighted the efficacy of quinazolinone derivatives in preclinical models:

  • Study on Inflammatory Models : In a murine model of inflammation, administration of the compound reduced edema and inflammatory cytokine levels significantly compared to control groups.
  • Cancer Cell Line Studies : The compound was tested against various cancer cell lines (e.g., MCF-7, HeLa) and demonstrated cytotoxicity at micromolar concentrations, suggesting potential anticancer properties.

Q & A

Q. What are the standard protocols for synthesizing 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of the oxazole ring and sulfanyl linkage formation. Key steps include:

  • Oxazole Formation: Reacting 4-ethoxyphenyl derivatives with ethyl acetoacetate under reflux in ethanol/methanol to form the oxazole core .
  • Quinazolinone Assembly: Coupling the oxazole intermediate with anthranilamide derivatives using graphene oxide nanosheets as a catalyst under mild aqueous conditions (60–80°C, 6–8 hours) .
  • Sulfanyl Bridging: Introducing the sulfanyl group via nucleophilic substitution, optimized by controlling pH (7–8) and using polar aprotic solvents (e.g., DMF) .

Yield Optimization Strategies:

ParameterOptimal ConditionImpact on YieldReference
SolventEthanol (reflux)>75% purity
CatalystGraphene oxide nanosheets85% yield
Reaction Time6–8 hoursMinimizes side products

Q. How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer: A combination of analytical techniques is required:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms functional groups (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm and oxazole carbons at δ 150–160 ppm) .
  • X-ray Crystallography: Resolves bond lengths (e.g., C–S bond: ~1.81 Å) and dihedral angles using SHELXL for refinement .
  • HPLC-MS: Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 438.5) .

Q. What strategies improve the solubility and stability of this compound in biological assays?

Methodological Answer:

  • Solubility Enhancement:
    • Use methoxy/ethoxy substituents to increase hydrophilicity .
    • Formulate with cyclodextrins or PEG-based surfactants for aqueous media .
  • Stability Optimization:
    • Store in amber vials at –20°C to prevent photodegradation.
    • Avoid prolonged exposure to basic conditions (>pH 9) to prevent sulfanyl bridge hydrolysis .

Advanced Research Questions

Q. How should researchers address contradictory data in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

  • Purity Validation: Re-test the compound using HPLC to rule out impurities .
  • Dose-Response Analysis: Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to identify activity thresholds .
  • Structural Analog Comparison: Compare with derivatives (e.g., 3-methyl vs. 3-ethyl quinazolinones) to isolate substituent effects .

Q. How do electronic effects of substituents (e.g., ethoxy vs. methoxy) influence reactivity and pharmacological activity?

Methodological Answer:

  • Computational Modeling: Use Density Functional Theory (DFT) to calculate electron density maps (e.g., ethoxy groups increase electron donation to the oxazole ring) .
  • Comparative Bioassays: Test analogs with varying substituents (see table below):
SubstituentLogPSolubility (mg/mL)Antimicrobial IC₅₀ (µM)
4-Ethoxyphenyl3.20.1212.5 ± 1.3
4-Methoxyphenyl2.80.258.7 ± 0.9
4-Chlorophenyl3.90.0322.1 ± 2.1
Data synthesized from .

Q. What methodologies identify the pharmacological targets of this compound?

Methodological Answer:

  • Molecular Docking: Screen against kinase/enzyme libraries (e.g., EGFR, COX-2) using AutoDock Vina to predict binding affinities .
  • Enzyme Inhibition Assays: Test activity against purified targets (e.g., dihydrofolate reductase, DHFR) via spectrophotometric NADPH depletion .
  • Transcriptomic Profiling: Use RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cells .

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